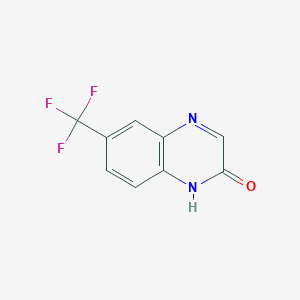

6-(Trifluoromethyl)quinoxalin-2(1H)-one

Vue d'ensemble

Description

6-(Trifluoromethyl)quinoxalin-2(1H)-one is a heterocyclic compound characterized by the presence of a quinoxaline ring substituted with a trifluoromethyl group at the sixth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with trifluoroacetic acid, followed by cyclization with glyoxal in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Analyse Des Réactions Chimiques

Radical Trifluoroalkylation Reactions

The trifluoromethyl group at C6 enhances electron-deficient character, facilitating radical addition at C3. Key methodologies include:

Visible-Light Photoredox Catalysis

-

Reaction : Trifluoroethylation using CFSONa as a radical source under 4CzIPN photocatalysis and aerial oxidation .

-

Conditions :

-

Mechanism :

Copper-Catalyzed Trifluoroalkylation

-

Products : 3-(Trifluoroalkyl)quinoxalin-2(1H)-ones with E/Z isomerism.

-

Scope : Tolerates electron-rich and electron-deficient alkenes (yields: 55–72%) .

Electrochemical C–H Azolation

Electrochemical methods enable direct C3–N bond formation under oxidant-free conditions :

-

Reaction : Coupling with pyrazoles in an undivided cell.

-

Conditions :

-

Key Step : Anodic oxidation generates nitrogen-centered radicals for cross-dehydrogenative coupling .

Multi-Component Alkylation

Phosphonium ylides serve as alkylation agents under mild conditions :

-

Reaction : Synthesis of 3-alkyl/aryl derivatives.

-

Example : Benzoylation at C3 using triphenylphosphonium ylide .

Oxidative Coupling with Alkenes

HO-mediated three-component reactions with styrenes and DMSO yield methylated products :

-

Mechanism :

Difluoroalkylation via Radical Pathways

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 6-(trifluoromethyl)quinoxalin-2(1H)-one exhibits significant antimicrobial and anticancer activities. Its structural attributes allow effective interaction with biological targets, making it a candidate for further pharmacological investigation. For instance, derivatives of quinoxalin-2(1H)-ones have shown promising activity against various pathogens and cancer cell lines, demonstrating the potential of this compound in drug discovery programs.

Case Study: Antiviral Activity

A study highlighted the effectiveness of quinoxaline-based compounds, including those with a trifluoromethyl group, in treating Hepatitis C Virus (HCV). The compound demonstrated excellent antiviral potency and resistance profiles, indicating its potential as a lead compound for developing robust antiviral agents .

Chemical Synthesis

Building Block for Complex Compounds

this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It can undergo various transformations, including oxidation to quinoxaline-2,3-dione derivatives and reduction to dihydroquinoxaline derivatives . The compound's ability to participate in C-H bond activation has also been explored, leading to diverse functionalization strategies.

Table 1: Synthesis Methods for this compound

Material Science

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for applications in materials science. It is utilized as a precursor for functionalized polymers and advanced materials due to its ability to modify physical properties like thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparaison Avec Des Composés Similaires

Quinoxalin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

6-Methylquinoxalin-2(1H)-one: Substituted with a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

6-Chloroquinoxalin-2(1H)-one:

Uniqueness: 6-(Trifluoromethyl)quinoxalin-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This substitution enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable scaffold for drug discovery and development .

Activité Biologique

6-(Trifluoromethyl)quinoxalin-2(1H)-one is a notable compound within the quinoxaline family, recognized for its unique chemical structure and potential biological activities. This article delves into its biological properties, focusing on antimicrobial and anticancer effects, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group at the 6-position of the quinoxalin-2(1H)-one scaffold. This modification enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and development.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections. The compound's structural features facilitate interaction with biological targets, enhancing its efficacy against microorganisms.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies show that derivatives of quinoxalin-2(1H)-ones can inhibit the growth of several cancer cell lines. The trifluoromethyl group may play a crucial role in modulating biological responses, making this compound a promising candidate for further pharmacological studies .

Synthesis Methods

Several methods for synthesizing this compound have been developed, including:

- C-H Functionalization : This approach allows for the introduction of the trifluoromethyl group via direct functionalization of C-H bonds in quinoxalin-2(1H)-ones, enhancing the efficiency and sustainability of the synthesis process .

- Multi-component Reactions : Recent advancements include visible-light-induced multi-component reactions that facilitate the construction of diverse derivatives from quinoxalin-2(1H)-ones, further expanding the potential applications of this compound .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Quinoxalin-2(1H)-one | Lacks trifluoromethyl group | More hydrophilic, potentially less bioactive |

| 6-Chloroquinoxalin-2(1H)-one | Contains chlorine instead of trifluoromethyl | Different electronic properties affecting reactivity |

| 5-(Trifluoromethyl)quinoxalin-2(1H)-one | Trifluoromethyl at position 5 | Variations in biological activity compared to position 6 |

The distinct placement of functional groups significantly influences their chemical behavior and biological activity, highlighting the uniqueness of this compound.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms by which this compound interacts with biological targets. For instance:

- Study on Antimicrobial Activity : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, with specific attention to its action against resistant strains.

- Anticancer Mechanism Investigation : Research exploring its anticancer effects revealed that this compound induces apoptosis in cancer cells through modulation of specific signaling pathways .

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEISFASDVIILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506871 | |

| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-18-8 | |

| Record name | 6-(Trifluoromethyl)-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.